molecular formula C11H4BrF3O5 B2444967 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2379918-58-6

8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B2444967
CAS RN: 2379918-58-6
M. Wt: 353.047
InChI Key: WBYDEJHTBQEWIW-UHFFFAOYSA-N
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Description

8-Bromo-6-trifluoromethoxyquinoline is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular formula of C10H5BrF3NO and a molecular weight of 292.05 .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-trifluoromethoxyquinoline is represented as C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a boiling point of 286.9±35.0 °C, a density of 1.684±0.06 g/cm3, and a pKa of 1.32±0.20 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

GPR35 Agonist Research

One significant application of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid derivatives is their role in GPR35 agonism. The G protein-coupled receptor 35 (GPR35) is implicated in various physiological and pathophysiological processes. Research led by Thimm et al. (2013) detailed the development of a potent and selective GPR35 agonist, highlighting its potential as a tool for understanding the receptor's functions and considering it as a drug target (Thimm, Funke, Meyer, & Müller, 2013). Similarly, Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for GPR35, marking a stride in the search for compounds with high selectivity and potency in GPR35 modulation (Funke, Thimm, Schiedel, & Müller, 2013).

Fluorescence Studies

Chromene compounds, including those similar to 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid, have been studied for their fluorescence properties. Shi, Liang, and Zhang (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, reporting remarkable fluorescence in both ethanol solutions and solid state due to a larger conjugated system and various hydrogen bonds in their structures (Shi, Liang, & Zhang, 2017).

Synthetic Methodology and Structural Analysis

The synthesis of chromene derivatives, including the 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid, is a vital area of study. Zhu et al. (2014) established a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, a crucial intermediate for many biologically active compounds (Zhu et al., 2014). Additionally, Wen et al. (2008) and Santos‐Contreras et al. (2007) investigated the crystal structures of various chromene compounds, providing insight into their molecular arrangements and interactions, which is essential for understanding their chemical behavior and potential applications (Wen, Chen, & Liu, 2008); (Santos‐Contreras et al., 2007).

Safety and Hazards

8-Bromo-6-trifluoromethoxyquinoline is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment .

properties

IUPAC Name

8-bromo-2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF3O5/c12-7-3-5(20-11(13,14)15)1-4-2-6(9(16)17)10(18)19-8(4)7/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYDEJHTBQEWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1OC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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